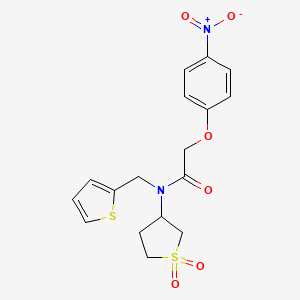

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

Descripción

This compound is an acetamide derivative featuring a 4-nitrophenoxy group, a thiophen-2-ylmethyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The thiophene and tetrahydrothiophene dioxide moieties contribute to its heterocyclic complexity, which may influence solubility and metabolic stability .

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S2/c20-17(11-25-15-5-3-13(4-6-15)19(21)22)18(10-16-2-1-8-26-16)14-7-9-27(23,24)12-14/h1-6,8,14H,7,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFMRDXOIQTZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound notable for its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

The compound features a tetrahydrothiophene ring with a sulfone group, a nitrophenoxy group, and a thiophenylmethyl moiety. Its molecular formula is with a molar mass of approximately 437.49 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O5S |

| Molar Mass | 437.49 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The sulfone group is essential for its binding affinity, while the nitrophenoxy and thiophenylmethyl groups may enhance specificity towards certain targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests demonstrated inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound possesses anticancer activity through apoptosis induction in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method: Disk diffusion method was employed.

- Results: The compound showed a significant inhibition zone of 15 mm for S. aureus and 12 mm for E. coli.

-

Evaluation of Anticancer Effects

- Objective: To assess cytotoxic effects on HeLa cervical cancer cells.

- Method: MTT assay was conducted to determine cell viability.

- Results: A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were reported at doses up to 100 mg/kg body weight over 90 days.

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities, making it a candidate for therapeutic applications. Key findings from recent studies include:

Antimicrobial Activity

Research indicates that derivatives of similar structures possess significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential use in treating bacterial infections .

Cytotoxicity

Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. Compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential as an anticancer agent .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Anticancer Studies

A notable study evaluated the anticancer properties of this compound against various human tumor cell lines using protocols established by the National Cancer Institute (NCI). The compound exhibited significant growth inhibition rates, indicating its potential as a novel anticancer agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds derived from similar structures. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, reinforcing the compound's potential application in treating infectious diseases .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications

Key Observations :

- Nitro vs. Methoxy/Amino Groups: The nitro group in the target compound distinguishes it from analogs with methoxy (electron-donating) or amino (electron-donating and basic) substituents. This difference may lead to divergent pharmacokinetic profiles, such as altered absorption or cytochrome P450 interactions .

- Heterocyclic Moieties : The thiophen-2-ylmethyl and tetrahydrothiophene dioxide groups in the target compound contrast with benzofuran or chlorobenzyl substituents in analogs. Sulfur-containing groups may improve metabolic stability but could also increase the risk of sulfone-related toxicity .

Pharmacological Activity

Key Observations :

- The target compound’s nitro group is absent in most tested analogs, but nitro-containing compounds (e.g., N-(4-nitrophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide) are associated with antimicrobial and anticancer activities due to redox cycling or DNA intercalation .

- Thiophene-containing acetamides (e.g., ) often exhibit antimicrobial properties, suggesting the target compound may share similar activity .

Key Observations :

- Nitro compounds may require evaluation for mutagenicity (e.g., Ames test) and metabolic byproducts .

Q & A

Synthesis and Purification

Q: How can researchers optimize the synthesis of this compound given the steric hindrance from the thiophen-2-ylmethyl and tetrahydrothiophen-3-yl groups? A: Steric hindrance can be mitigated using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in dichloromethane, with triethylamine as a base to activate the carboxyl intermediate. Post-reaction, extraction with ice-cold aqueous HCl and repeated washing with saturated NaHCO₃ ensures removal of unreacted reagents . Slow evaporation from methanol/acetone mixtures (1:1) yields high-purity crystals suitable for structural analysis .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the molecular conformation of this compound? A:

- NMR : Use ¹H/¹³C NMR to resolve overlapping signals from the thiophene and nitro groups. Deuterated DMSO or CDCl₃ is ideal due to the compound’s low polarity.

- X-ray crystallography : Resolve torsional angles between aromatic rings (e.g., 61.8° twist between dichlorophenyl and thiazol rings in analogous structures) and validate hydrogen bonding motifs (e.g., N–H⋯N inversion dimers) .

- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .

Handling Data Contradictions

Q: How should researchers address discrepancies between computational predictions (e.g., logP, dipole moment) and experimental data? A:

- Reparameterize force fields : Adjust molecular dynamics simulations to account for the sulfone group’s electron-withdrawing effects, which may distort charge distribution.

- Validate with crystallography : Compare DFT-optimized geometries with X-ray-derived bond lengths and angles (e.g., C–S bonds in sulfone groups typically 1.76–1.82 Å) .

- Re-examine purity : Use HPLC-MS to rule out byproducts (e.g., incomplete nitrophenoxy substitution) that skew experimental results .

Biological Activity Hypotheses

Q: What biological targets are plausible for this compound based on structural analogs? A: The nitro and sulfone groups suggest potential as:

- Kinase inhibitors : The acetamide backbone resembles ATP-binding site ligands (e.g., quinazoline derivatives), while the nitrophenoxy group may enhance hydrophobic interactions .

- Antimicrobial agents : Thiophene derivatives exhibit activity against Gram-positive bacteria via membrane disruption .

- Anti-inflammatory agents : Sulfone-containing compounds (e.g., celecoxib analogs) inhibit COX-2 through π-π stacking with aromatic residues .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s reactivity under physiological conditions? A:

- pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, monitoring nitro group reduction (UV-Vis at 400–450 nm) and sulfone hydrolysis (HPLC tracking sulfonic acid byproducts).

- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways, focusing on thiophene ring epoxidation .

- Docking simulations : Map the compound’s electrostatic potential to predict binding to targets like tyrosine kinases (e.g., EGFR) using AutoDock Vina .

Crystallographic Challenges

Q: What strategies resolve disorder in the tetrahydrothiophen-3-yl group during X-ray analysis? A:

- Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K.

- Twinning refinement : Apply SHELXL’s TWIN command if multiple orientations are observed.

- Hydrogen placement : Use riding models with isotropic displacement parameters (1.18–1.22×Ueq of parent atoms) for CH/NH groups .

Computational Modeling

Q: How can DFT calculations predict the compound’s electronic interactions with biological targets? A:

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge transfer potential. The nitro group’s electron-withdrawing nature may lower LUMO energy, enhancing electrophilic reactivity.

- Molecular electrostatic potential (MEP) : Visualize regions of high electron density (e.g., sulfone oxygens) for hydrogen bonding interactions .

- MD simulations : Simulate binding to homology-modeled receptors (e.g., 5-HT₃ serotonin receptors) using GROMACS, incorporating explicit solvent models .

Analytical Method Validation

Q: Which quality control assays are essential for batch-to-batch consistency? A:

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm (nitrophenoxy absorption).

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- TGA/DSC : Monitor decomposition temperatures (>200°C indicates thermal stability) and glass transition events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.